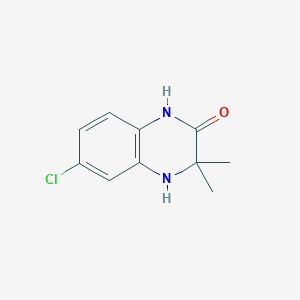

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Overview

Description

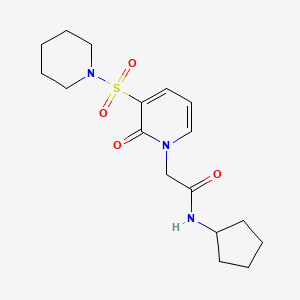

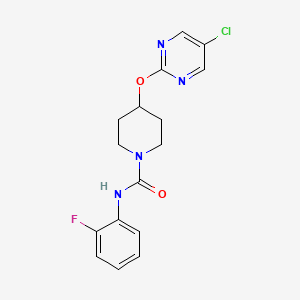

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the CAS Number: 81016-66-2. It has a molecular weight of 210.66 . The compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone . The Inchi Code is 1S/C10H11ClN2O/c1-10(2)9(14)12-7-4-3-6(11)5-8(7)13-10/h3-5,13H,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis

This compound has a melting point of 175-176 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

Synthesis and Tautomerism

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one and its derivatives are studied for their synthesis and tautomerism, which is the ability of a chemical compound to exist in two or more structural forms that are in chemical equilibrium. For instance, the reaction of 6-chloro-3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline with hydrazine hydrate led to the creation of compounds that exhibited tautomerism between enamine and methylene imine forms, as well as between enamine, methylene imine, and enaminol forms in dimethyl sulfoxide solution. The tautomer ratios were determined using 1H NMR (Kim et al., 2003).

Synthesis and Chemical Reactions

The compound and its analogs have been involved in various synthesis and chemical reaction studies. For instance, the cyclization of N-(1,1-dimethylpropargyl) anilines, using cuprous chloride in refluxing toluene, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. The reactivity of the double bond in the heterocyclic ring of these products was exemplified by chlorination, epoxidation, and oxymercuration, indicating a versatile chemical behavior (Williamson & Ward, 2005).

Complex Formation and Characterization

The compound's derivatives have been utilized in the formation and characterization of metal complexes. For instance, Cu(I) and Ag(I) complexes of 1,4,5,8-tetra-azaphenanthrene (TAP) and its methylated derivatives were made and characterized, involving a synthesis step starting from 2-hydroxy-3-methylquinoxaline (Nasielski et al., 2010).

Role in Organic Synthesis

The compound's derivatives have been significant in organic synthesis. For example, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its derivatives were synthesized and characterized by various analytical methods, showcasing efficient and environmentally friendly synthetic methodologies (Festus & Craig, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

6-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-7-4-3-6(11)5-8(7)13-10/h3-5,13H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKUHNABMMQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(N1)C=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)

![8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2576200.png)

![2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576206.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)